BenchChemオンラインストアへようこそ!

Methyl Varenicline

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Methyl Varenicline (CAS 1333145-89-3) is a certified Pharmaceutical Analytical Impurity (PAI) reference standard, specifically required for the precise identification and quantification of the process-related N-methyl impurity in varenicline tartrate API. Unlike generic varenicline impurities, this N-methylated species possesses unique chromatographic retention times and mass spectral fragmentation patterns, making it non-interchangeable with other analogs. Its procurement is mandatory for complying with regulatory pharmacopeial monographs (USP/EP) and patent-defined purity thresholds (typically ≤0.15 area-%). This standard is used to prepare system suitability solutions, validate HPLC/UHPLC methods, and spike forced degradation samples—ensuring accurate impurity profiling to avoid regulatory non-compliance during ANDA/NDA submissions.

Molecular Formula C₁₄H₁₅N₃
Molecular Weight 225.29
CAS No. 1333145-89-3
Cat. No. B1145916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Varenicline
CAS1333145-89-3
Synonyms2-Methyl-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline; 
Molecular FormulaC₁₄H₁₅N₃
Molecular Weight225.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Varenicline (CAS 1333145-89-3): Sourcing the Certified N-Methyl Impurity Standard for Varenicline Analysis


Methyl Varenicline (CAS 1333145-89-3), also referred to as N-Methyl Varenicline, is a methylated derivative of the smoking cessation drug varenicline . It is primarily known as a process-related impurity or a degradation product that can form during the synthesis and storage of varenicline tartrate, the active pharmaceutical ingredient (API) . As a secondary amine drug, varenicline is susceptible to N-methylation via an Eschweiler-Clarke reaction, making the presence of Methyl Varenicline a critical quality attribute for pharmaceutical manufacturers [1]. The compound is commercially available not as a therapeutic, but as a highly characterized Pharmaceutical Analytical Impurity (PAI) reference standard, essential for the development and validation of analytical methods used to ensure drug purity and patient safety .

Why Procuring a Generic 'Varenicline Impurity' is Not Sufficient: The Specific Analytical Role of Methyl Varenicline


The term 'varenicline impurity' encompasses a diverse range of structurally distinct compounds, including N-oxides, N-formyl derivatives, and various methylated analogs (e.g., 8-Methyl Varenicline) . Each of these impurities possesses unique physicochemical properties, resulting in distinct chromatographic retention times and mass spectral fragmentation patterns [1]. Therefore, they cannot be used interchangeably as analytical standards. Procuring Methyl Varenicline (CAS 1333145-89-3) specifically is mandatory for accurately identifying and quantifying this particular species in varenicline drug substances or finished products. Its use is driven by regulatory requirements and specific patent-defined purity thresholds, not by general pharmacological activity [2]. Failure to use the exact certified standard for this impurity would compromise the validity of any analytical method, leading to inaccurate purity assessments and potential regulatory non-compliance.

Quantitative Evidence for Methyl Varenicline (CAS 1333145-89-3): Differentiation from Generic Impurity Standards


Regulatory-Driven Purity Thresholds for Methyl Varenicline in Varenicline API

Patents explicitly define the acceptable level of Methyl Varenicline impurity in varenicline API, establishing a quantitative threshold that is not applicable to other varenicline-related impurities. This creates a verifiable and unique requirement for this specific compound's analytical control [1].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Certified Use as a USP Pharmaceutical Analytical Impurity (PAI)

Methyl Varenicline is commercially offered as a USP Pharmaceutical Analytical Impurity (PAI). This designation distinguishes it from general research chemicals and indicates it is manufactured and released under a quality system suitable for its intended use in analytical method development, validation, and routine quality control testing . In contrast, other varenicline analogs may only be available as research-grade compounds with less rigorous characterization.

Reference Standards Analytical Chemistry Quality Control

Structural Confirmation for Method Development and Validation

The unambiguous identification of Methyl Varenicline (CAS 1333145-89-3) is essential for developing specific analytical methods. Published research on varenicline impurity profiling describes the use of techniques like UHPLC and LC-MS to confirm the retention time and mass spectral identity of impurities, including methylated derivatives [1]. This structural confirmation is unique to this specific methylated analog and is required to differentiate it from other structurally similar impurities that may co-elute or share mass fragments.

Method Development UHPLC LC-MS Structure Elucidation

Primary Application Scenarios for Procuring Methyl Varenicline (CAS 1333145-89-3) Reference Standard


Quantifying Methyl Varenicline Impurity in Varenicline Tartrate API Release Testing

In pharmaceutical quality control, this standard is used to prepare system suitability solutions and calibration curves for HPLC or UHPLC methods. It allows for the accurate quantification of the Methyl Varenicline impurity in batches of varenicline tartrate, ensuring it remains below the 0.15 area-% threshold specified in relevant patents to meet regulatory purity requirements [1].

Stability-Indicating Method Development and Forced Degradation Studies

Formulation scientists use this standard to spike placebo and drug product samples during forced degradation studies. This confirms that the analytical method can specifically detect and resolve the Methyl Varenicline peak from the main drug peak and other potential degradation products, such as N-formylvarenicline [2]. This is a regulatory expectation for new drug applications (NDAs) and abbreviated new drug applications (ANDAs).

Qualification of Impurity Reference Standards for GMP Laboratories

GMP analytical laboratories procure the USP PAI grade of Methyl Varenicline to serve as a primary or secondary reference standard. Its use is documented in standard operating procedures (SOPs) and certificates of analysis (CoAs) to demonstrate traceability to a recognized pharmacopeial standard, which is a fundamental requirement during regulatory inspections by agencies like the FDA or EMA .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl Varenicline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.